N-(4-(4-(2-(difluoromethyl)-4-methoxy-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)phenyl)-2-(dimethylamino)ethanesulfonamide methanesulfonate, commonly referred to as PWT33597, is a complex chemical compound with significant potential in medicinal chemistry. It is classified as a dual inhibitor of phosphatidylinositide 3-kinase alpha and mammalian target of rapamycin kinase, both of which are critical pathways in cancer biology. The compound has shown promise in inducing apoptosis and inhibiting the growth of tumor cells that overexpress these kinases .
PWT33597 is classified under several categories:
The synthesis of N-(4-(4-(2-(difluoromethyl)-4-methoxy-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)phenyl)-2-(dimethylamino)ethanesulfonamide methanesulfonate involves multiple steps, typically including the formation of various intermediates. The synthesis process can be summarized as follows:
Technical details include the use of solvents like dimethylformamide or dichloromethane for reaction media and the application of techniques such as liquid chromatography for purification .
The molecular formula for N-(4-(4-(2-(difluoromethyl)-4-methoxy-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)phenyl)-2-(dimethylamino)ethanesulfonamide methanesulfonate is . Its molecular weight is approximately 684.74 g/mol.
The structural characteristics include:
PWT33597 participates in various chemical reactions typical for its functional groups:
Technical details regarding these reactions include optimal pH conditions and temperature settings to maximize yield while minimizing degradation .
The mechanism by which N-(4-(4-(2-(difluoromethyl)-4-methoxy-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)phenyl)-2-(dimethylamino)ethanesulfonamide methanesulfonate exerts its antitumor effects involves:
Data from preclinical studies suggest that PWT33597 effectively reduces tumor growth in models expressing high levels of PI3K/mTOR .
PWT33597 exhibits several notable physical properties:
Key chemical properties include:
Relevant analyses have confirmed its stability profile through accelerated stability testing methods .
N-(4-(4-(2-(difluoromethyl)-4-methoxy-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)phenyl)-2-(dimethylamino)ethanesulfonamide methanesulfonate is primarily used in:
Ongoing research aims to explore its efficacy across different cancer types and optimize its pharmacological properties for clinical use .
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1